molecular formula C13H13FN2 B12082233 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine

1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine

Cat. No.: B12082233
M. Wt: 216.25 g/mol
InChI Key: JKRGSEYWQFZAKQ-UHFFFAOYSA-N
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Description

1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine is an organic compound that features a pyridine ring substituted with a fluoro-phenyl group and an ethylamine side chain

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-fluoro-benzaldehyde and 2-bromo-5-(4-fluoro-phenyl)pyridine.

    Grignard Reaction: The 4-fluoro-benzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-fluoro-phenyl)ethanol.

    Bromination: The alcohol is then brominated to yield 1-(4-fluoro-phenyl)ethyl bromide.

    Coupling Reaction: This intermediate is coupled with 2-bromo-5-(4-fluoro-phenyl)pyridine using a palladium-catalyzed cross-coupling reaction to form the desired product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction can yield the corresponding amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new therapeutic agents, particularly in targeting neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound’s mechanism of action in biological systems involves binding to specific molecular targets, such as enzymes or receptors. The fluoro-phenyl group enhances its binding affinity and specificity, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[5-(4-Chloro-phenyl)-pyridin-2-yl]-ethylamine
  • 1-[5-(4-Methyl-phenyl)-pyridin-2-yl]-ethylamine

Uniqueness:

  • The presence of the fluoro group in 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine imparts unique electronic properties, enhancing its reactivity and binding characteristics compared to its chloro and methyl analogs.
  • The fluoro group also increases the compound’s metabolic stability, making it a more attractive candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C13H13FN2/c1-9(15)13-7-4-11(8-16-13)10-2-5-12(14)6-3-10/h2-9H,15H2,1H3

InChI Key

JKRGSEYWQFZAKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C2=CC=C(C=C2)F)N

Origin of Product

United States

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